

Enrofloxacin Monohydrochloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Enrofloxacin monohydrochloride*

Cat. No.: *B571203*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **enrofloxacin monohydrochloride**, a fluoroquinolone antibiotic with broad-spectrum activity. This document details its chemical and physical properties, mechanism of action, and key experimental protocols relevant to its study and application in research and drug development.

Core Compound Information

Enrofloxacin monohydrochloride is the hydrochloride salt of enrofloxacin, a synthetic chemotherapeutic agent. It belongs to the fluoroquinolone class of antibiotics and is widely used in veterinary medicine.

Physicochemical and Identity Properties

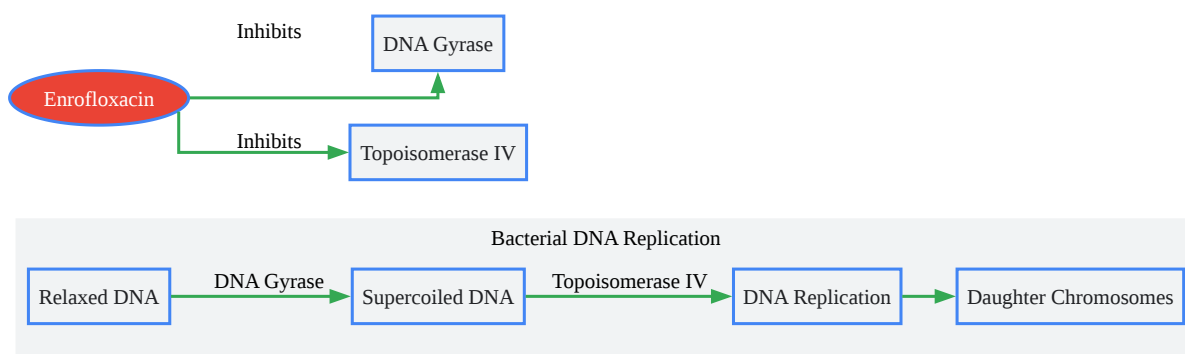
The fundamental chemical and physical properties of enrofloxacin and its monohydrochloride form are summarized below for easy reference.

Property	Value (Enrofloxacin Monohydrochloride)	Value (Enrofloxacin Free Base)
CAS Number	93106-59-3	93106-60-6
Molecular Formula	C ₁₉ H ₂₃ ClFN ₃ O ₃ [1]	C ₁₉ H ₂₂ FN ₃ O ₃
Molecular Weight	395.86 g/mol [1]	359.39 g/mol
Appearance	Pale yellow crystals[2]	Solid powder or crystals
Melting Point	Not specified	219-221°C[2]
Water Solubility	Freely soluble in aqueous solution	Slightly soluble at pH 7[2]
Solubility in Organic Solvents	Soluble in DMSO	Soluble in DMSO (1 mg/ml) and DMF (10 mg/ml)

Mechanism of Action: Inhibition of Bacterial DNA Replication

Enrofloxacin exerts its bactericidal effect by inhibiting two key bacterial enzymes essential for DNA replication: DNA gyrase and topoisomerase IV. These enzymes are responsible for managing the topological state of bacterial DNA during replication, transcription, and repair.

The inhibition of these enzymes by enrofloxacin leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks. This disruption of the DNA replication process ultimately leads to bacterial cell death. The primary target in Gram-negative bacteria is DNA gyrase, while in Gram-positive bacteria, it is primarily topoisomerase IV.



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Mechanism of Action of Enrofloxacin.

Antimicrobial Spectrum and Efficacy

Enrofloxacin demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for enrofloxacin against various bacterial species. MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Bacterial Species	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Mycoplasma bovis	0.312		
Escherichia coli	0.04 - 64	0.5	16.21
Salmonella enterica	0.125		
Pasteurella multocida	0.015	0.03	
Staphylococcus aureus	0.12	0.25	
Streptococcus suis	0.25	0.5	

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of enrofloxacin.

Antimicrobial Susceptibility Testing (AST) by Broth Microdilution

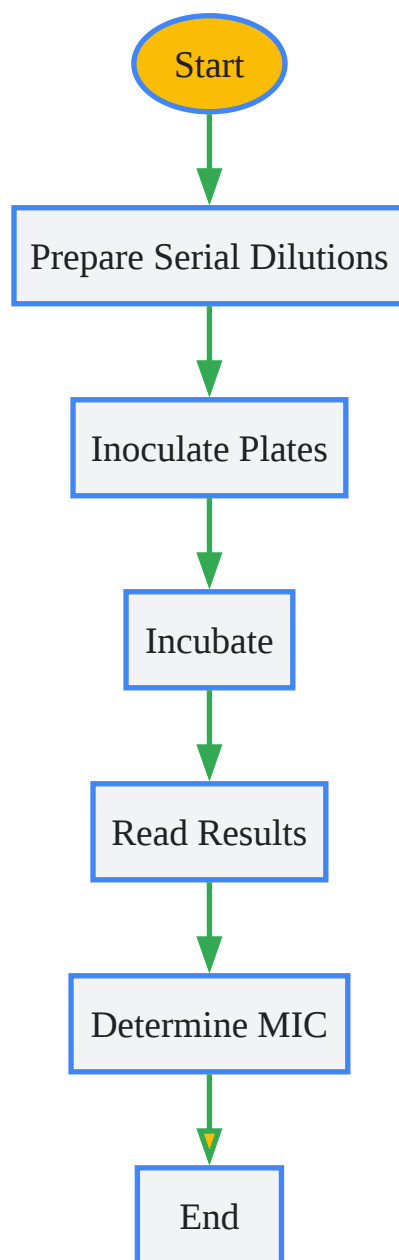
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of enrofloxacin using the broth microdilution method.

1. Preparation of Materials:

- **Enrofloxacin monohydrochloride** stock solution (e.g., 1 mg/mL in a suitable solvent).
- Cation-adjusted Mueller-Hinton Broth (CAMHB).
- 96-well microtiter plates.
- Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to yield a final concentration of approximately 5×10^5 CFU/mL in the wells.

2. Procedure:

- Serially dilute the enrofloxacin stock solution in CAMHB across the wells of the microtiter plate to achieve a range of desired concentrations.
- Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plates at 35-37°C for 16-20 hours in ambient air.
- After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of enrofloxacin that completely inhibits visible bacterial growth.



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Antimicrobial Susceptibility Testing Workflow.

DNA Gyrase Inhibition Assay

This assay measures the ability of enrofloxacin to inhibit the supercoiling activity of DNA gyrase.

1. Reagents and Materials:

- Purified E. coli DNA gyrase (subunits A and B).
- Relaxed pBR322 plasmid DNA.
- Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin).
- Enrofloxacin solutions at various concentrations.
- Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol).
- Agarose gel (1%) and electrophoresis equipment.

2. Protocol:

- Prepare reaction mixtures on ice containing assay buffer, relaxed pBR322 DNA, and the desired concentration of enrofloxacin (or vehicle control).
- Initiate the reaction by adding a pre-determined amount of DNA gyrase enzyme.
- Incubate the reactions at 37°C for 30-60 minutes.
- Terminate the reactions by adding the stop solution.
- Load the samples onto a 1% agarose gel.
- Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
- Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control.

In Vivo Efficacy in a Mouse Sepsis Model[5]

This protocol describes an in vivo model to assess the efficacy of enrofloxacin in treating systemic bacterial infections.

1. Animal Model and Infection:

- Use male CD1 mice.
- Infect mice intraperitoneally with a pathogenic strain of bacteria, such as Escherichia coli.

2. Treatment Regimen:

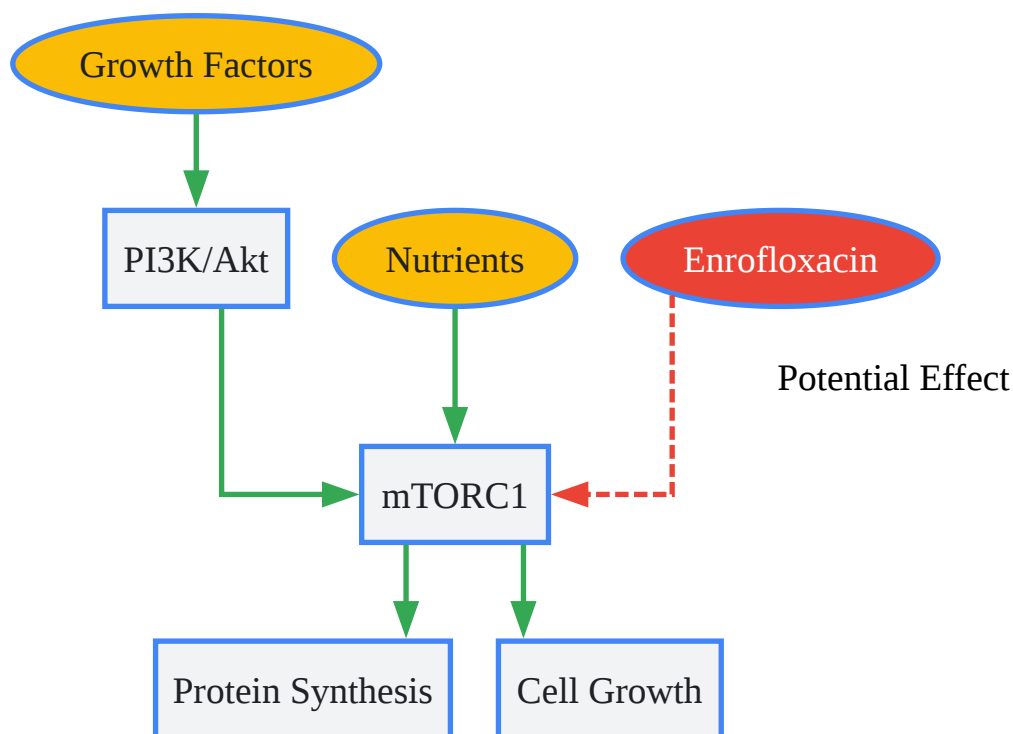
- Administer enrofloxacin via a relevant route, such as subcutaneous injection or oral gavage, at a predetermined dose and frequency. A typical dose might be 10 mg/kg.
- Include a control group receiving a vehicle.

3. Monitoring and Endpoints:

- Monitor the mice for clinical signs of illness, body weight changes, and survival over a set period (e.g., 7 days).
- At specified time points, blood samples can be collected to determine the plasma concentration of enrofloxacin and its metabolites.
- Bacterial load in target organs (e.g., spleen, liver) can be quantified at the end of the study by plating tissue homogenates.

Other Cellular Effects: mTOR Signaling Pathway

Recent studies suggest that enrofloxacin may have effects on host cellular pathways, including the mTOR (mammalian target of rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from growth factors, nutrients, and cellular energy status. The potential interaction of enrofloxacin with this pathway is an area of ongoing research.



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Simplified mTOR Signaling Pathway.

This technical guide provides a foundational understanding of **enrofloxacin monohydrochloride** for research and development purposes. The provided protocols and data serve as a starting point for further investigation into the properties and applications of this important antibiotic.

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References

- 1. Enrofloxacin monohydrochloride Datasheet DC Chemicals [dcchemicals.com]
- 2. Enrofloxacin [drugfuture.com]

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